molecular formula C19H27N7O B2630275 4-{2-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine CAS No. 2415501-79-8

4-{2-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine

Cat. No.: B2630275
CAS No.: 2415501-79-8
M. Wt: 369.473
InChI Key: OWJQMBDKUFVRKV-UHFFFAOYSA-N
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Description

4-{2-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine is a complex organic compound characterized by its unique structure, which includes a morpholine ring attached to a pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the piperazine and morpholine rings. Common reagents used in these reactions include halogenated pyrimidines, piperazine derivatives, and morpholine. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for reagent addition and temperature control is common to maintain consistency and efficiency. Purification steps, such as crystallization or chromatography, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-{2-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using halogenated reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenated compounds for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrimidine derivatives .

Scientific Research Applications

4-{2-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a ligand in the study of receptor-ligand interactions.

    Industry: It is used in the development of new materials and as a catalyst in various chemical processes

Mechanism of Action

The mechanism of action of 4-{2-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-4,6-dimethylpyrimidine
  • 4-(5,6-Dimethylpyrimidin-4-yl)piperazine

Uniqueness

What sets 4-{2-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for targeted applications in research and industry.

Properties

IUPAC Name

4-[2-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-4-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N7O/c1-14-12-17(24-8-10-27-11-9-24)23-19(22-14)26-6-4-25(5-7-26)18-15(2)16(3)20-13-21-18/h12-13H,4-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWJQMBDKUFVRKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C3=NC=NC(=C3C)C)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N7O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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